1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound that features a piperidine ring, a pyridine moiety, and a phenylpropanone structure
Preparation Methods
The synthesis of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Formation of the Phenylpropanone Structure: The phenylpropanone structure is formed through a Friedel-Crafts acylation reaction, where benzene reacts with a propanoyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles replace the methyl group.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives.
Scientific Research Applications
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-phenylpropan-1-one can be compared with similar compounds, such as:
- 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
- 1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-5-11-20(22-17)25-16-19-10-6-14-23(15-19)21(24)13-12-18-8-3-2-4-9-18/h2-5,7-9,11,19H,6,10,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZFZKQLVAFMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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